molecular formula C14H22N2O B14905754 n-(3-(Ethyl(phenyl)amino)propyl)propionamide

n-(3-(Ethyl(phenyl)amino)propyl)propionamide

Cat. No.: B14905754
M. Wt: 234.34 g/mol
InChI Key: RJYFTRIHLNBCSJ-UHFFFAOYSA-N
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Description

n-(3-(Ethyl(phenyl)amino)propyl)propionamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to a propyl chain, which is further substituted with an ethyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Ethyl(phenyl)amino)propyl)propionamide can be achieved through several methods. One common approach involves the reaction of propionyl chloride with 3-(ethyl(phenyl)amino)propylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: n-(3-(Ethyl(phenyl)amino)propyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: n-(3-(Ethyl(phenyl)amino)propyl)propionamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules such as proteins and enzymes. It can also be used in the development of bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and target specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. It can also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(3-(Ethyl(phenyl)amino)propyl)propionamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ethyl(phenyl)amino group can interact with hydrophobic regions of biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

    Propionamide: A simpler amide with a similar structure but lacking the ethyl(phenyl)amino group.

    N-Phenylpropionamide: Similar to n-(3-(Ethyl(phenyl)amino)propyl)propionamide but with a phenyl group directly attached to the amide nitrogen.

    Butyramide: Another amide with a longer carbon chain.

Uniqueness: this compound is unique due to the presence of the ethyl(phenyl)amino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[3-(N-ethylanilino)propyl]propanamide

InChI

InChI=1S/C14H22N2O/c1-3-14(17)15-11-8-12-16(4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,15,17)

InChI Key

RJYFTRIHLNBCSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCN(CC)C1=CC=CC=C1

Origin of Product

United States

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